rel-(R,S)-Formoterol

概要

説明

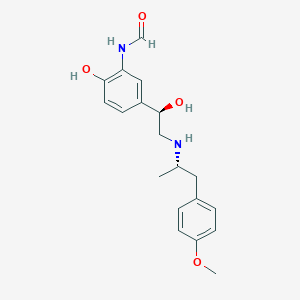

rel-(R,S)-Formoterol is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and formamide groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rel-(R,S)-Formoterol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an amide intermediate.

Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid.

Formylation: The hydroxylated intermediate undergoes formylation using formic acid or a formylating reagent to introduce the formamide group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

rel-(R,S)-Formoterol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The formamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

科学的研究の応用

Therapeutic Applications

1. Asthma Management

- rel-(R,S)-Formoterol is used for both acute relief and maintenance therapy in asthma patients. Its rapid bronchodilatory effect makes it suitable for managing acute asthma attacks.

- Case Study : In a clinical trial involving asthmatic patients, this compound demonstrated significant improvements in lung function and reduced reliance on rescue medications compared to placebo .

2. Chronic Obstructive Pulmonary Disease (COPD)

- The drug has been shown to improve lung function parameters, reduce exacerbation rates, and enhance quality of life in COPD patients.

- Efficacy Data : A study reported that this compound was superior to theophylline in reducing COPD exacerbations and increasing days without rescue medication .

| Parameter | This compound | Theophylline |

|---|---|---|

| Exacerbation Rate Reduction | 55% | 32% |

| Days Without Rescue Meds | Increased | Decreased |

3. Combination Therapy

- When used in combination with inhaled corticosteroids, this compound significantly reduces severe exacerbation risks compared to short-acting β2-agonists alone.

- Study Findings : A comparative analysis indicated that patients using an inhaled corticosteroid/formoterol combination had fewer severe exacerbations than those using only short-acting agents .

Pharmacokinetics and Mechanism of Action

This compound exhibits a unique pharmacokinetic profile characterized by:

- Rapid Onset : Begins acting within 2-3 minutes.

- Long Duration : Effects last up to 12 hours.

- Selectivity for β2-Adrenergic Receptors : Primarily targets bronchial smooth muscle.

The mechanism involves activation of β2-adrenergic receptors leading to relaxation of bronchial smooth muscles, which alleviates symptoms associated with bronchoconstriction.

Recent Innovations

Recent research has explored innovative delivery methods for this compound:

作用機序

The mechanism of action of rel-(R,S)-Formoterol involves its interaction with specific molecular targets. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways and exert therapeutic effects.

類似化合物との比較

Similar Compounds

- N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)acetamide

- N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)propionamide

Uniqueness

rel-(R,S)-Formoterol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

生物活性

rel-(R,S)-Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound exists as a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol, each exhibiting distinct biological activities. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and clinical implications based on diverse research findings.

Pharmacodynamics

Binding Affinity and Receptor Interaction

Formoterol acts primarily through stimulation of beta-2 adrenergic receptors (β2ARs), which are prevalent in bronchial smooth muscle. The binding affinity of the enantiomers varies significantly:

- (R,R)-Formoterol : Exhibits a much higher affinity for β2ARs with a binding affinity of approximately 2.9 nM.

- (S,S)-Formoterol : Demonstrates significantly lower affinity at approximately 3100 nM, indicating that it may antagonize the effects of (R,R)-formoterol when both are present .

The differential binding affinities suggest that the therapeutic efficacy of formoterol is predominantly attributed to its (R,R) isomer, while the (S,S) isomer may contribute to adverse effects and reduced efficacy in clinical settings.

Efficacy in Clinical Trials

Comparative Effectiveness

Numerous studies have evaluated the effectiveness of formoterol against other LABAs like salmeterol:

- A study found that formoterol significantly inhibited reactive oxygen species (ROS) generation and elastase release from neutrophils compared to salmeterol, demonstrating superior anti-inflammatory properties .

- In a randomized controlled trial involving 94,684 patients, formoterol was associated with a reduction in nonfatal asthma-related serious adverse events compared to non-LABA treatments, suggesting its relative safety in long-term use .

Safety Profile

Adverse Events and Mortality Risk

The safety profile of formoterol has been scrutinized through extensive clinical trials:

- A systematic review indicated no significant increase in asthma-related deaths among patients treated with formoterol compared to those receiving other therapies. The relative risk for asthma-related death was found to be 1.13, suggesting comparable safety .

- Formoterol's use did not correlate with an increased risk of cardiac-related deaths; however, there were slight variations based on patient demographics and concurrent medications used during treatment .

Case Studies

Real-World Applications

In real-world scenarios, formoterol has been effectively used in combination with inhaled corticosteroids for managing asthma exacerbations. A recent study highlighted that patients using inhaled corticosteroid/formoterol as needed showed significant improvement in lung function and reduced exacerbation rates compared to those using corticosteroids alone .

特性

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-51-4, 532414-36-1 | |

| Record name | N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。